molecular formula C24H20F3NS B2453638 1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole CAS No. 681276-35-7

1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole

Cat. No.: B2453638
CAS No.: 681276-35-7
M. Wt: 411.49
InChI Key: RVDNSERNKGBFFJ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is a synthetic organic compound featuring a multi-substituted indole scaffold. The indole nucleus is a "privileged structure" in medicinal chemistry and drug discovery, found in numerous pharmaceuticals and natural products due to its diverse biological interactions . This specific derivative is characterized by a 2-methylbenzyl group at the 1-position and a (3-(trifluoromethyl)benzyl)thio ether at the 3-position of the indole ring. The incorporation of a trifluoromethyl (CF3) group is a common strategy in agrochemical and pharmaceutical research, as this moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Furthermore, the benzyl thioether linkage is a valuable functional group in chemical synthesis; the sulfur atom can serve as a handle for further derivatization or participate in covalent binding with biological targets, making it a feature of interest in probe and inhibitor design . While the specific biological activity and mechanism of action for this exact compound have not been reported in the scientific literature, its structure suggests significant potential for research applications. Indole derivatives, particularly those with trifluoromethyl and thioether components, are extensively investigated for a wide range of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties . Researchers may explore this compound as a building block in organic synthesis, a candidate for high-throughput screening, or a lead compound for the development of new enzyme inhibitors or receptor modulators. This product is intended for research use only and is not for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3NS/c1-17-7-2-3-9-19(17)14-28-15-23(21-11-4-5-12-22(21)28)29-16-18-8-6-10-20(13-18)24(25,26)27/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDNSERNKGBFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an indole core substituted with a 2-methylbenzyl group and a thioether linkage to a trifluoromethylbenzyl moiety. Such structural characteristics are known to influence the compound's pharmacological properties.

Synthetic Route

The synthesis typically involves the reaction of 2-methylbenzyl chloride with 3-(trifluoromethyl)benzyl thio derivatives under basic conditions. The process requires careful optimization of reaction conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various indole derivatives, including those similar to this compound. For instance, indole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including ovarian (SKOV-3), prostate (PC-3), and cervical (HeLa) cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxic Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
This compoundSKOV-3TBD
2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazoleSKOV-323.69
5-substituted indolesHeLa39.08

The mechanism by which this compound exerts its anticancer effects may involve the modulation of key cellular pathways. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets such as enzymes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. Studies indicate that certain indole derivatives exhibit significant antibacterial and antifungal properties, suggesting a broad spectrum of biological activity .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundMicrobial StrainMIC (µg/mL)
This compoundE. coliTBD
Indole derivativesStaphylococcus aureusTBD

Case Study 1: Anticancer Evaluation

A recent evaluation demonstrated that a structurally similar indole derivative exhibited potent cytotoxicity against multiple cancer cell lines, leading to further exploration into the structure-activity relationship (SAR). The study emphasized the role of substituents in enhancing biological activity, particularly focusing on electron-withdrawing groups like trifluoromethyl .

Case Study 2: Antimicrobial Screening

In another investigation, various indole derivatives were screened against common bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further development in this area .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that certain indole derivatives possess potent antimitotic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate such compounds, revealing promising results in cell growth inhibition .

Enzyme Inhibition

The compound's thioether moiety suggests potential as an inhibitor for specific enzymes. For example, related thioether compounds have demonstrated high inhibitory potency against human microsomal epoxide hydrolase (mEH), with IC50 values in the low nanomolar range. This suggests that 1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole may also exhibit similar enzyme inhibitory properties, making it a candidate for further investigation in drug development .

Potential Therapeutic Uses

Given its structural characteristics and preliminary biological activity findings, this compound may have several therapeutic applications:

  • Cancer Therapy : Its potential to inhibit tumor growth positions it as a candidate for the development of new anticancer drugs.
  • Enzyme Modulation : As an enzyme inhibitor, it may be explored for treating conditions where mEH plays a critical role, such as in the metabolism of xenobiotics and endogenous compounds.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of various indole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited substantial cytotoxicity against multiple cancer cell lines with varying degrees of selectivity. The mean GI50 values were reported to be significantly lower than those of standard chemotherapeutics .

Case Study 2: Enzyme Inhibition Studies

In another investigation focusing on thioether-containing compounds, the inhibitory effects on human microsomal epoxide hydrolase were assessed. The results showed that modifications to the thioether structure could enhance inhibitory potency dramatically. This highlights the importance of structural variations in optimizing enzyme inhibitors .

Q & A

Q. Basic

  • Primary Tools : X-ray crystallography (for unambiguous bond-length/angle determination) and 2D NMR (e.g., NOESY for spatial proximity analysis) .
  • Ambiguity Resolution : For non-crystalline samples, computational modeling (DFT) predicts electronic environments, cross-referenced with experimental 19F^{19}\text{F} NMR shifts to confirm trifluoromethyl positioning .
  • Example : In 3-(4-(trifluoromethyl)benzyl)-1H-indole, 19F^{19}\text{F} NMR at δ -62.5 ppm aligns with para-substitution, distinguishing it from ortho/meta isomers .

How can reaction conditions be optimized to improve yield in the final coupling step?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance thiolate nucleophilicity but require inert atmospheres to prevent oxidation .
  • Catalysis : Pd(PPh3_3)4_4 or CuI accelerates aryl-thiol coupling, reducing side-product formation (e.g., disulfides). For example, triethylsilane in trifluoroacetic acid (TFA) minimizes byproducts during indole functionalization .
  • Temperature Control : Lower temperatures (0–25°C) improve selectivity during benzyl-thiol coupling, while higher temperatures (50–80°C) drive indole alkylation .

What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Q. Advanced

  • Fragment Replacement : Systematic substitution of the trifluoromethyl or 2-methylbenzyl groups with bioisosteres (e.g., -CF3_3 → -OCF3_3) to assess hydrophobic/hydrophilic balance .
  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with targets (e.g., tubulin or 15-lipoxygenase), with IC50_{50} values correlated to substituent electronegativity .
  • Case Study : Thiadiazole-thioether hybrids show enhanced tubulin inhibition (IC50_{50} < 1 µM) compared to non-sulfur analogs, highlighting the thioether’s role in hydrophobic pocket binding .

How should researchers design in vitro pharmacological studies to minimize false positives?

Q. Advanced

  • Counter-Screens : Test against related isoforms (e.g., α/β-tubulin subtypes) to confirm selectivity. For instance, 15LOX/PEBP1 inhibitors require validation against 12LOX to rule off-target effects .
  • Cytotoxicity Controls : Use primary cell lines (e.g., human fibroblasts) alongside cancer cells to differentiate cytotoxic vs. targeted effects .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to identify rapid degradation, which may artifactually reduce activity .

How can conflicting biological activity data across studies be reconciled?

Q. Advanced

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC50_{50}). For example, tubulin polymerization assays vary by buffer pH (6.8 vs. 7.4), altering compound protonation states .
  • Batch Purity : HRMS and HPLC-UV (≥95% purity) ensure activity discrepancies are not due to impurities. A 2023 study found that <90% purity in thiadiazole analogs led to false-negative results in antimicrobial screens .
  • Standardization : Adopt validated protocols (e.g., NCI-60 panel for anticancer activity) to enable cross-study comparisons .

What computational methods predict this compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME calculate LogP (lipophilicity) and topological polar surface area (TPSA). For instance, a LogP >5 suggests poor solubility, requiring formulation adjustments (e.g., PEGylation) .
  • Docking Simulations : AutoDock Vina models binding to targets like 15LOX, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating high-affinity interactions .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, identifying residues critical for binding (e.g., Lys556 in tubulin) .

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